molecular formula C8H6N2O3 B181547 5-Nitrooxindole CAS No. 20870-79-5

5-Nitrooxindole

Cat. No.: B181547
CAS No.: 20870-79-5
M. Wt: 178.14 g/mol
InChI Key: JQCGHRDKVZPCRO-UHFFFAOYSA-N
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Description

5-Nitrooxindole, with the chemical formula C8H6N2O3, is an organic compound that belongs to the class of nitroindoles. It is characterized by a nitro group (-NO2) attached to the oxindole structure. This compound appears as a yellow crystalline solid and is known for its applications in organic synthesis and biomedical research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly followed due to the hazardous nature of nitric acid and the potential for explosive reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted oxindoles and amino derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

5-Nitrooxindole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used as a fluorescent dye in biomedical research for staining and microscopic labeling.

Mechanism of Action

The mechanism of action of 5-Nitrooxindole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The nitro group in this compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness of 5-Nitrooxindole:

  • The presence of the nitro group at the 5-position of the oxindole ring gives this compound unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCGHRDKVZPCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282253
Record name 5-Nitrooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-79-5
Record name 20870-79-5
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Record name 20870-79-5
Source DTP/NCI
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Record name 5-Nitrooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2-oxindole
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Synthesis routes and methods I

Procedure details

To a solution of oxindole (26 g) in 100 mL of concentrated sulfuric acid at −15° C. was added fuming nitric acid (8.4 mL) dropwise. Careful attention was paid to maintain the reaction temperature at −15° C. After the addition was complete, the reaction was stirred for 30 minutes and then poured into ice water. A yellow precipitate was formed which was isolated by filtration to provide 34 grams (98%) of 5-nitro oxindole.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

2-Oxindole (6.5 g) was dissolved in concentrated sulfuric acid (25 ml) and the mixture maintained at −10 to 15° C. while fuming nitric acid (2.1 ml) was added dropwise. After the addition of the nitric acid the reaction mixture was stirred at 0° C. for 0.5 hour and poured into ice-water. The precipitate which formed was collected by filtration, washed with water and crystallized from 50% acetic acid. The final crystalline product was then filtered, washed with water and dried under vacuum to give 6.3 g (70%) of 5-nitro-2-oxindole.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Synthesis routes and methods III

Procedure details

Fuming nitric acid (1.58 ml, 39.4 mmol) was added dropwise to a solution of oxindole (5 g, 37.5 mmol) in concentrated sulphuric acid (25 ml) cooled by an ice bath and maintained below 5° C. The mixture was stirred for 30 minutes at 0° C. and then poured into water. The precipitate was collected by filtration and thoroughly washed with water. The solid was suspended in 50% acetic acid (100 ml) and heated at 90° C. for 1 hour. The mixture was allowed to cool, the solid product was collected by filtration, washed with water and dried under vacuum over phosphorus pentoxide at 40° C. to give 5-nitrooxindole (3.2 g, 48%).
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 5-Nitrooxindole derivatives contribute to their anticancer activity against liver cancer cells?

A1: Research suggests that the presence of two indole substituents on the C3 position of the this compound core significantly enhances its cytotoxic activity against HepG2 liver cancer cells compared to a single indole substituent []. Additionally, the presence of a nitro group at the C5 position of the oxindole moiety seems to be beneficial for activity, as its reduction to an amino group led to a decrease in potency []. This highlights the importance of both the indole substituents and the nitro group in the structure for potent anticancer activity against HepG2 cells.

Q2: What is the most potent this compound derivative identified in the study, and what is its IC50 value against HepG2 liver cancer cells?

A2: The research identified 3,3'-bis(1H-indol-3-yl)-5-nitrooxindole as the most potent derivative against HepG2 liver cancer cells, exhibiting an IC50 value of 29.55 μM []. This finding further emphasizes the importance of the bis-indole substitution pattern at the C3 position for enhancing the anticancer activity of this compound derivatives.

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